2-(2H-tetrazol-5-yl)ethanol
Overview
Description
2-(2H-Tetrazol-5-yl)ethanol is a heterocyclic compound with the molecular formula C3H6N4O and a molecular weight of 114.11 g/mol . It is characterized by the presence of a tetrazole ring attached to an ethanol group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural and chemical properties .
Scientific Research Applications
2-(2H-Tetrazol-5-yl)ethanol has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various biological targets such asVascular Adhesion Protein-1 (VAP-1) . VAP-1 is an enzyme that degrades primary amines to aldehydes, forming hydrogen peroxide and ammonia .
Mode of Action
It’s worth noting that tetrazole derivatives can act assubstrate inhibitors . They can be converted to an aldehyde derivative, but this reaction proceeds much more slowly than that of the substrate used in the assay, thus blocking its conversion .
Biochemical Pathways
The interaction of tetrazole derivatives with vap-1 suggests potential involvement inamine degradation pathways .
Pharmacokinetics
The compound has amolecular weight of 114.11 , which could influence its bioavailability and distribution.
Result of Action
Some tetrazole derivatives have showncytotoxic activity against certain cell lines .
Action Environment
The action of 2-(2H-tetrazol-5-yl)ethanol can be influenced by various environmental factors. For instance, the compound has a boiling point of 359.9°C , suggesting that it is stable under normal physiological conditions.
Biochemical Analysis
Biochemical Properties
Tetrazoles, the class of compounds to which 2-(2H-tetrazol-5-yl)ethanol belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Molecular Mechanism
Tetrazoles are known to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 359.9°C at 760 mmHg , suggesting that it is stable at high temperatures.
Metabolic Pathways
Tetrazoles are known to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2H-tetrazol-5-yl)ethanol typically involves the reaction of an appropriate precursor with sodium azide under controlled conditions. . This reaction is usually carried out in the presence of a copper catalyst and under mild conditions, resulting in high yields of the desired tetrazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure an eco-friendly synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(2H-Tetrazol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The tetrazole ring can be reduced under specific conditions to form different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields various nitrogen-containing derivatives.
Substitution: Results in the formation of substituted tetrazole derivatives.
Comparison with Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse biological activities.
Uniqueness: 2-(2H-Tetrazol-5-yl)ethanol is unique due to the presence of the ethanol group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDTPAQOXWHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NNN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301236 | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-08-5 | |
Record name | 17587-08-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2h-tetrazole-5-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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